

Roseoside from Catharanthus roseus: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest		
Compound Name:	Roseoside	
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This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **roseoside**, a C-13 glycoside, from the medicinal plant Catharanthus roseus (formerly Vinca rosea). This document details experimental protocols, summarizes quantitative data, and visualizes key workflows and potential biological pathways.

Introduction

Catharanthus roseus is a well-known source of pharmaceutically important terpenoid indole alkaloids, most notably the anticancer agents vincristine and vinblastine. Beyond these prominent compounds, the plant harbors a diverse array of other phytochemicals, including glycosides. Among these is **roseoside**, a vomifoliol glucoside, which has garnered interest for its potential biological activities. The presence of **roseoside** in Vinca rosea has been documented in phytochemical literature. This guide focuses on the methodologies for extracting and purifying this specific compound from C. roseus and exploring its potential biological significance.

Experimental Protocols

While a singular, standardized protocol for the isolation of **roseoside** from Catharanthus roseus is not extensively documented, a comprehensive methodology can be constructed



based on established techniques for isolating glycosides and other phytochemicals from this plant. The following protocol is a synthesized approach derived from general phytochemical extraction procedures.

Plant Material and Extraction

- Plant Material Preparation: Fresh leaves of Catharanthus roseus are collected and shadedried. The dried leaves are then ground into a fine powder.
- Methanol Extraction: The powdered leaf material is subjected to extraction with 80% methanol. This process is typically carried out at room temperature with continuous agitation for a specified period to ensure exhaustive extraction of phytochemicals.
- Concentration: The resulting methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Fraction Collection: Each solvent fraction is collected separately and concentrated to dryness. Roseoside, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, anticipated to contain **roseoside**, is further purified using various chromatographic techniques.

 Column Chromatography: The dried n-butanol fraction is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For



glycosides, a common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

- Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound. A suitable solvent system is used for TLC development, and the spots are visualized under UV light or by using specific spray reagents.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the
 presence of the desired compound are pooled, concentrated, and subjected to preparative
 HPLC for final purification. A C18 column is commonly used with a mobile phase consisting
 of a gradient of water and methanol or acetonitrile.

Structure Elucidation and Characterization

The purified compound is identified as **roseoside** through various spectroscopic techniques.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy
 are employed to elucidate the structure of the compound. The spectral data is then
 compared with published data for roseoside.

Data Presentation

Quantitative data for **roseoside** specifically from Catharanthus roseus is not widely available in the literature. The following tables provide a general overview of phytochemical content in C. roseus and typical analytical data for **roseoside** identified from other plant sources.

Table 1: General Phytochemical Composition of Catharanthus roseus Leaf Extract



Phytochemical Class	Presence
Alkaloids	+
Glycosides	+
Flavonoids	+
Saponins	+
Tannins	+
Steroids	+

Note: This table represents the general classes of compounds found in C. roseus extracts.

Table 2: Spectroscopic Data for Roseoside (Vomifoliol-9-O- β -D-glucopyranoside) - Representative Data

Technique	Observed Data	
¹H NMR (CD₃OD)	δ 5.89 (1H, s, H-4), 4.34 (1H, d, J=7.8 Hz, H-1'), 2.49 (1H, d, J=17.0 Hz, H-2a), 2.14 (1H, d, J=17.0 Hz, H-2b), 1.95 (3H, s, H-5 CH ₃), 1.05 (3H, s, H-1' CH ₃), 0.99 (3H, s, H-1' CH ₃)	
¹³ C NMR (CD₃OD)	δ 201.5 (C-3), 168.0 (C-5), 127.2 (C-4), 103.2 (C-1'), 80.1 (C-9), 78.2 (C-5'), 78.0 (C-3'), 75.1 (C-2'), 71.6 (C-4'), 62.7 (C-6'), 50.1 (C-2), 42.1 (C-1), 24.5 (C-1' CH ₃), 23.5 (C-1' CH ₃), 19.4 (C-5 CH ₃)	
Mass Spectrometry	[M+H]+ at m/z 387	

Note: The data presented here is representative for **roseoside** and may vary slightly depending on the solvent and instrument used.

Visualization of Workflows and Pathways Experimental Workflow

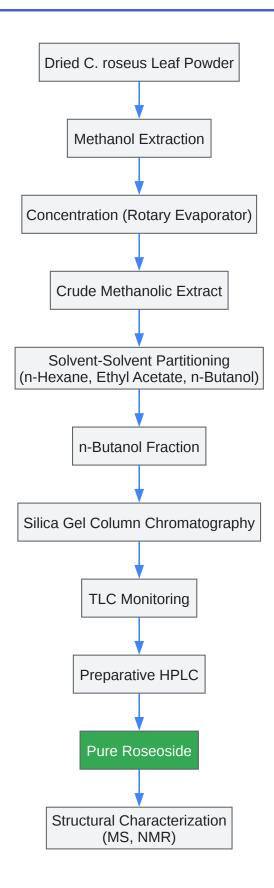




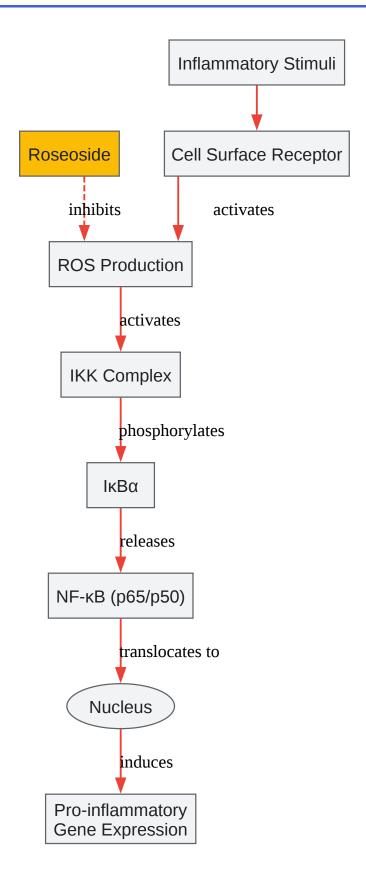
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The following diagram illustrates the general workflow for the isolation of ${\bf roseoside}$ from Catharanthus roseus.









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